molecular formula C9H9FO3 B1296655 5-Fluoro-2-methoxyphenylacetic acid CAS No. 383134-85-8

5-Fluoro-2-methoxyphenylacetic acid

Cat. No.: B1296655
CAS No.: 383134-85-8
M. Wt: 184.16 g/mol
InChI Key: WGZCWKASVDIAOH-UHFFFAOYSA-N
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Description

Overview of Phenylacetic Acid Derivatives in Medicinal Chemistry

Phenylacetic acid, a simple organic compound consisting of a phenyl group attached to an acetic acid moiety, and its derivatives represent a cornerstone in pharmaceutical research and development. This structural motif is found in a variety of biologically active molecules and serves as a crucial intermediate in the synthesis of numerous drugs. mdpi.comsigmaaldrich.com For instance, phenylacetic acid is a key building block in the industrial production of penicillin G and the non-steroidal anti-inflammatory drug (NSAID) diclofenac. sigmaaldrich.com

The versatility of the phenylacetic acid core allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities. Researchers have developed derivatives with analgesic, anti-inflammatory, and antipyretic properties. google.com Furthermore, certain derivatives have been investigated as human peroxisome proliferator-activated receptor (hPPAR) agonists, which are important in managing metabolic disorders. googleapis.com The therapeutic utility of this class of compounds extends to treating conditions like type II hyperammonemia, where sodium phenylacetate (B1230308) helps to reduce ammonia (B1221849) levels in the bloodstream. sigmaaldrich.comnih.gov The inherent biocompatibility and diverse biological activities of phenylacetic acid derivatives have solidified their status as a privileged scaffold in the design and synthesis of new therapeutic agents. sigmaaldrich.combldpharm.com

Table 1: Examples of Phenylacetic Acid Derivatives and their Applications

Compound Name Application/Significance
Phenylacetic acid Intermediate for Penicillin G, Diclofenac sigmaaldrich.com
Sodium Phenylacetate Treatment of urea (B33335) cycle disorders sigmaaldrich.comnih.gov
Diclofenac Non-steroidal anti-inflammatory drug (NSAID)
Bendazol Vasodilator
Phenacemide Anticonvulsant

Significance of Fluorination in Drug Discovery and Development

The introduction of fluorine into organic molecules is a widely employed and powerful strategy in modern drug discovery. google.comchemicalbook.com It is estimated that approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the profound impact of this halogen. chemicalbook.comnih.govchemicalbook.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter a molecule's physicochemical and pharmacological profile. google.com

One of the primary reasons for fluorination is to enhance a drug's metabolic stability. google.comchemicalbook.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by enzymes like the Cytochrome P450 family. This can prolong the drug's half-life, improve its bioavailability, and ultimately enhance its therapeutic efficacy.

Furthermore, fluorination can influence a range of other crucial properties:

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger interactions with target proteins and receptors. google.com

Lipophilicity: Strategic placement of fluorine atoms can modulate a compound's lipophilicity, which affects its ability to permeate cell membranes and cross biological barriers like the blood-brain barrier.

pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can impact a drug's solubility and absorption characteristics. google.com

The deliberate incorporation of fluorine has led to the development of numerous successful drugs, including antidepressants like fluoxetine (B1211875) and cholesterol-lowering agents such as atorvastatin. chemicalbook.com

Table 2: Key Effects of Fluorination in Drug Design

Property Affected Consequence of Fluorination
Metabolic Stability Increased resistance to enzymatic degradation, longer drug half-life. google.com
Binding Affinity Enhanced interaction with biological targets. google.com
Lipophilicity & Permeability Modified ability to cross cell membranes.
Acidity/Basicity (pKa) Altered ionization state, influencing solubility and uptake. google.com

Historical Perspective of 5-Fluoro-2-methoxyphenylacetic Acid in Academic Inquiry

The specific history of this compound (CAS Number: 383134-85-8) is not extensively documented in dedicated historical accounts. google.com Its emergence is best understood within the broader context of the expansion of chemical building blocks for drug discovery. Commercial suppliers list it as a research chemical, often as part of collections of unique compounds intended for early-stage discovery programs. google.com This suggests its primary role is as a synthetic intermediate or a scaffold for creating more complex molecules, rather than as an end-product with a long history of study itself.

The synthesis of fluorinated phenylacetic acids, in general, is a well-established area of organic chemistry, driven by their utility as key intermediates for pharmacologically active compounds. For example, various fluorophenylacetic acids are crucial for preparing inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), used in treating type 2 diabetes.

Academic and patent literature describes various synthetic routes for analogous compounds. For instance, a 1993 publication outlines a process to produce 5-fluorooxindole (B20390) that involves the formation of methyl 5-fluoro-2-nitrophenylacetate as an intermediate. chemicalbook.com Other patents detail multi-step syntheses for various fluorophenylacetic acids starting from corresponding mandelic acids or by halogenation and subsequent reactions. While a specific seminal paper detailing the first synthesis and characterization of this compound is not readily apparent, its preparation would logically follow established synthetic methodologies for this class of compounds, likely developed in response to the growing demand for novel fluorinated building blocks in medicinal chemistry research.

Properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)acetic acid
Source PubChem
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InChI

InChI=1S/C9H9FO3/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZCWKASVDIAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307212
Record name 5-Fluoro-2-methoxyphenylacetic acid
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Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383134-85-8
Record name 5-Fluoro-2-methoxybenzeneacetic acid
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Record name 5-Fluoro-2-methoxyphenylacetic acid
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Record name 2-(5-fluoro-2-methoxyphenyl)acetic acid
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Ii. Synthetic Methodologies and Chemical Transformations for 5 Fluoro 2 Methoxyphenylacetic Acid

Established Synthetic Routes for 5-Fluoro-2-methoxyphenylacetic Acid

The synthesis of this compound can be achieved through various chemical strategies. These methods often involve multi-step processes starting from commercially available precursors.

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step, embodying principles of atom and step economy. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided results, the principles of MCRs are relevant to the synthesis of related structures. For instance, MCRs have been employed to create various heterocyclic and acyclic compounds, sometimes involving intermediates that could be adapted for the synthesis of phenylacetic acid derivatives. nih.govresearchgate.netmdpi.com

A common and practical approach to synthesizing this compound involves the derivatization of readily available starting materials. One such precursor is 3-fluorophenylacetic acid. The synthesis can proceed via nitration of 3-fluorophenylacetic acid, followed by subsequent chemical modifications. chemicalbook.com

Another potential precursor is 5-Fluoro-2-hydroxybenzeneacetic acid, which can be methylated to yield the target compound. synquestlabs.com The availability of a range of fluorinated and methoxylated phenylacetic acid analogs from commercial suppliers indicates that derivatization is a key strategy in this chemical space. synquestlabs.combldpharm.com

A detailed synthetic route starting from 3-fluorophenylacetic acid is as follows:

Nitration: 3-fluorophenylacetic acid is treated with a mixture of concentrated sulfuric acid and concentrated nitric acid to introduce a nitro group, yielding 5-fluoro-2-nitrophenylacetic acid. chemicalbook.com

Reduction: The nitro group of 5-fluoro-2-nitrophenylacetic acid is then reduced to an amino group (NH2).

Diazotization and Hydrolysis: The resulting amino group is converted to a diazonium salt, which is subsequently hydrolyzed to introduce a hydroxyl group.

Methylation: Finally, the hydroxyl group is methylated to give this compound.

The following table outlines some commercially available precursors and their relationship to the target compound.

Table 1: Commercially Available Precursors and Related Compounds

Compound Name CAS Number Molecular Formula Relationship to Target
2-(5-Fluoro-2-methoxyphenyl)acetic acid 383134-85-8 C9H9FO3 Target Compound
3-Fluorophenylacetic acid Starting material for a multi-step synthesis
5-Fluoro-2-nitrophenylacetic acid 29640-98-0 C8H6FNO4 Intermediate in the synthesis from 3-fluorophenylacetic acid
5-Fluoro-2-hydroxybenzeneacetic acid 2546-41-0 C8H7FO3 Precursor for methylation
2-(2-Fluoro-5-methoxyphenyl)acetic acid 798563-50-5 C9H9FO3 Isomeric analog

Data sourced from multiple references. chemicalbook.comsynquestlabs.combldpharm.comsigmaaldrich.comuni.lusigmaaldrich.com

The synthesis of fluorophenylacetic acids and their derivatives often requires specific catalysts and controlled reaction conditions. For example, the nitration of 3-fluorophenylacetic acid is typically carried out at a controlled temperature, below 40°C, using concentrated sulfuric acid as a catalyst and solvent. chemicalbook.com

In the broader context of synthesizing similar compounds, various catalytic systems are employed. For instance, palladium catalysts are often used in cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. mdpi.com Copper catalysts have also been noted in the synthesis of related aromatic compounds. google.com The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Chemical Transformations of this compound and its Analogs

The carboxylic acid functional group and the substituted aromatic ring of this compound allow for a variety of chemical transformations.

Esterification: Like other carboxylic acids, this compound can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. masterorganicchemistry.comchemguide.co.uk This reaction, known as Fischer esterification, is a reversible process. masterorganicchemistry.com The methyl ester of this compound, methyl 2-(5-fluoro-2-methoxyphenyl)acetate, is a known derivative. nih.gov The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can also facilitate esterification. mdpi.com

Amidation: The carboxylic acid can also be converted to amides by reacting with amines. This transformation is fundamental in the synthesis of many biologically active molecules. The enantiomers of α-methoxyphenylacetic acid have been resolved as amide derivatives, highlighting the importance of this reaction. sigmaaldrich.com

The following table provides examples of esterification and amidation products.

Table 2: Esterification and Amidation Products

Reactant Reagent Product Reaction Type
This compound Methanol/H+ Methyl 2-(5-fluoro-2-methoxyphenyl)acetate Esterification

Data based on general chemical principles and specific examples from literature. nih.govsigmaaldrich.com

Nucleophilic Substitution Reactions

The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction class that is pivotal for introducing a variety of functional groups. The presence of the fluorine atom, a moderately activating group in SNAr, and the methoxy (B1213986) group, which can influence the regioselectivity of the reaction, makes these transformations particularly interesting.

In SNAr reactions, a potent nucleophile attacks the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group, in this case, the fluoride (B91410) ion, restores the aromaticity of the ring. The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. While fluorine is not as strongly activating as a nitro group, its electronegativity does facilitate nucleophilic attack.

One notable example of a nucleophilic substitution reaction is the replacement of the aromatic fluorine atom with a methoxy group. This can occur when reacting a fluorinated aromatic compound with a source of methoxide (B1231860) ions. For instance, the reaction of a pentafluorobenzoyl derivative with methyl iodide in the presence of N,N-dimethylformamide (DMF) has been shown to result in the substitution of the para-fluorine atom with a methoxy group, where DMF acts as the oxygen source for the methoxy group. researchgate.net

The regioselectivity of nucleophilic attack is directed by the substituents on the aromatic ring. In the case of this compound, the position of nucleophilic attack will be influenced by the combined electronic effects of the fluoro and methoxy groups, as well as the acetic acid side chain.

Intramolecular Cyclization Reactions in Derivative Synthesis

A significant application of this compound and its derivatives is in the synthesis of polycyclic compounds through intramolecular cyclization reactions. A particularly important transformation is the intramolecular Friedel-Crafts acylation to form substituted indanones, which are valuable precursors for various biologically active molecules. chemimpex.comresearchgate.net

This reaction typically involves the conversion of the carboxylic acid group of this compound into a more reactive acyl chloride. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride can then undergo an intramolecular electrophilic attack on the electron-rich aromatic ring to form a six-membered transition state, which upon loss of a proton, yields the corresponding indanone.

For example, fluorinated phenylpropanoic acids can be converted to their acid chlorides and subsequently cyclized using a Lewis acid to produce fluorinated 1-indanones. beilstein-journals.org The success of this cyclization is dependent on the reactivity of the aromatic ring and the reaction conditions. The presence of the activating methoxy group on the ring of this compound would be expected to facilitate this intramolecular electrophilic substitution. The fluorine atom's electronic effect will also play a role in directing the position of the cyclization. Specifically, the synthesis of 7-fluoro-1-indanone (B1273118) has been achieved from 2-fluorobenzoic acid through a process involving Friedel-Crafts acylation. chemicalbook.com

These cyclization strategies are crucial for building the core structures of various complex heterocyclic and polycyclic aromatic compounds. The resulting fluorinated indanones can be further modified to create a diverse range of derivatives. mdpi.com

Demethylation Strategies

The methoxy group in this compound can be selectively removed through demethylation to yield the corresponding phenol. This transformation is often a necessary step in the synthesis of target molecules where a free hydroxyl group is required for further reactions or for its biological activity. Several reagents are commonly employed for the cleavage of aryl methyl ethers.

One of the most effective and widely used reagents for this purpose is boron tribromide (BBr₃) . mdma.ch The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures. commonorganicchemistry.com The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond. It is generally recommended to use one mole of BBr₃ per ether group. mdma.ch

Another common method for demethylation involves the use of pyridinium (B92312) hydrochloride . This reagent is particularly useful as it can often be employed under solvent-free conditions, sometimes with microwave irradiation to accelerate the reaction. semanticscholar.orgrsc.orgresearchgate.net The reaction involves heating the aryl methyl ether with pyridinium hydrochloride, which acts as an acid catalyst to facilitate the cleavage of the ether bond.

Table 1: Common Demethylation Reagents for Aryl Methyl Ethers

ReagentTypical ConditionsAdvantagesDisadvantages
Boron Tribromide (BBr₃)Dichloromethane, -78°C to room temperatureHigh efficiency, works for a wide range of substratesHighly reactive and corrosive, moisture sensitive
Pyridinium HydrochlorideNeat, high temperature (or microwave)Can be performed solvent-free, less harsh than BBr₃Requires high temperatures, may not be suitable for all substrates

Role of Substituent Effects in Synthetic Feasibility and Yield

The synthetic utility of this compound is intrinsically linked to the electronic effects of its substituents: the fluorine atom and the methoxy group. These groups influence the reactivity of the aromatic ring and the regioselectivity of various reactions, thereby affecting the feasibility and yield of synthetic transformations.

The fluorine atom , being a halogen, exerts a dual electronic effect. Inductively, it is strongly electron-withdrawing due to its high electronegativity. This effect deactivates the aromatic ring towards electrophilic aromatic substitution. However, through resonance, it can donate a lone pair of electrons to the ring, which is an activating effect. In electrophilic substitutions, the inductive effect generally dominates, making halogens deactivating groups. researchgate.net Conversely, in nucleophilic aromatic substitution, the strong inductive withdrawal of electrons by fluorine stabilizes the negatively charged Meisenheimer intermediate, thus accelerating the reaction. rsc.org The fluorine atom is generally considered an ortho, para-director in electrophilic substitutions, although it is a deactivator. researchgate.net

The methoxy group (-OCH₃) is a strong activating group in electrophilic aromatic substitution. It is a powerful resonance donor of electron density to the aromatic ring, which outweighs its inductive electron-withdrawing effect. This makes the ring more susceptible to attack by electrophiles. The methoxy group is a strong ortho, para-director. In the context of this compound, the methoxy group is positioned ortho to the acetic acid side chain and meta to the fluorine atom.

In nucleophilic aromatic substitution, the fluorine atom at position 5 is the likely leaving group. The feasibility of this substitution is enhanced by the electron-withdrawing nature of the fluorine itself and potentially by the acetic acid side chain, depending on the reaction conditions.

The steric hindrance from the methoxy group and the acetic acid side chain can also play a role in the accessibility of certain positions on the ring to incoming reagents, thereby influencing the product distribution and yield.

Table 2: Summary of Substituent Effects on Aromatic Substitution

SubstituentInductive EffectResonance EffectOverall Effect on Electrophilic SubstitutionDirecting Influence (Electrophilic)Effect on Nucleophilic Substitution
-F Electron-withdrawingElectron-donatingDeactivatingOrtho, ParaActivating
-OCH₃ Electron-withdrawingElectron-donatingActivatingOrtho, ParaDeactivating (relative to H)

Iii. Structure Activity Relationship Sar Studies of 5 Fluoro 2 Methoxyphenylacetic Acid Derivatives

Influence of Fluorine Substitution on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacological properties. tandfonline.comnih.govresearchgate.net Its unique characteristics, including its small size (van der Waals radius of 1.47 Å), high electronegativity, and the strength of the carbon-fluorine bond, can profoundly impact a molecule's biological profile. tandfonline.comresearchgate.net The strategic placement of fluorine can influence metabolic stability, binding affinity, and membrane permeability. tandfonline.comresearchgate.net

Fluorine substitution can significantly modulate a molecule's lipophilicity and metabolic stability, which are critical pharmacokinetic parameters. researchgate.netacs.org

Lipophilicity: The effect of fluorine on lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids) is not always straightforward. acs.org While replacing a hydrogen atom with fluorine can increase lipophilicity, this is not a universal rule. acs.orgbenthamscience.com For instance, studies on fluorinated analogues of paracetamol showed that fluorine substitution adjacent to a hydroxyl group increased lipophilicity. nih.gov The introduction of fluorine can enhance hydrophobic interactions with a target protein. researchgate.netbenthamscience.com However, in some cases, certain aliphatic hydrogen-to-fluorine substitutions have been observed to decrease lipophilicity. acs.org

Metabolic Stability: A key advantage of fluorine substitution is the potential to enhance metabolic stability. researchgate.netbohrium.com The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. tandfonline.com By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, the metabolic pathway can be blocked, increasing the compound's bioavailability. tandfonline.combohrium.com For example, replacing a metabolically labile methoxy (B1213986) group (Ar-OCH₃) with a trifluoromethoxy group (Ar-OCF₃) can eliminate this site of metabolism, although it may also increase lipophilicity. acs.org

Substitution EffectImpact on LipophilicityImpact on Metabolic StabilityReference
H → F (General)Can increase, decrease, or have a neutral effectGenerally increases by blocking metabolic sites tandfonline.comacs.org
Ar-OCH₃ → Ar-OCF₃Significant increaseIncreases by eliminating a labile site acs.org
Fluorine adjacent to hydroxylIncreasedNot specified nih.gov

The position of the fluorine atom on the aromatic ring is critical and can lead to vastly different pharmacological outcomes. This phenomenon, known as positional isomerism, highlights the importance of precise structural modifications.

Studies on various classes of compounds have demonstrated the profound impact of the fluorine atom's location:

In analogues of paracetamol, fluorine substitution on the aromatic ring was found to reduce analgesic activity, with the most significant reduction observed when fluorine was placed at the 2,6-positions. nih.gov

In the realm of cannabinoid receptor ligands, substituting a fluorine atom at the C-1 position of tetrahydrocannabinol (THC) analogues had a detrimental effect on CB1 receptor binding. nih.gov In contrast, fluorine substitution on the C-5' position of the side chain had a negligible effect on activity. nih.gov

For a series of 2-phenylaminophenylacetic acid derivatives, the position of fluorine influenced metabolic stability. Fluorine at the 5-position and the 4'-position of the two aromatic rings resulted in modest and high metabolic stability, respectively. researchgate.net

These findings underscore that the biological activity of fluorinated compounds is not solely dependent on the presence of fluorine but is intricately linked to its specific location within the molecular scaffold.

Role of Methoxy Group in Modulating Biological Interactions

The methoxy group (-OCH₃) is a common substituent in many natural products and synthetic drugs. nih.gov Its presence in the 2-position of the phenylacetic acid scaffold can significantly influence the molecule's conformation and its interactions with biological targets. nih.govnih.govresearchgate.net

The methoxy group can affect a molecule's properties in several ways:

Conformational Effects: The methoxy group can influence the preferred three-dimensional arrangement of the molecule, which in turn affects how it fits into a protein's binding site. nih.govresearchgate.net

Electronic Effects: As an electron-donating group, the methoxy group can alter the electron distribution of the aromatic ring, which can impact binding interactions. nih.gov

Binding Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein. nih.govnih.gov

Structure-Activity Relationship Studies with Various Side Chain Modifications

Modifications to the acetic acid side chain of phenylacetic acid derivatives represent another important avenue for SAR studies. These changes can impact potency, selectivity, and pharmacokinetic properties.

Research has shown that even small changes to the side chain can have significant effects:

In the development of peroxisome proliferator-activated receptor (hPPAR) agonists from a phenylacetic acid lead, modifications such as homologation (increasing the chain length) and conversion to substituted benzisoxazoles and benzofurans were crucial for achieving in vivo activity. nih.gov

For a series of aldose reductase inhibitors based on benzyloxyphenylacetic acid, studies revealed the critical importance of the methylene (B1212753) (-CH₂-) spacer between the aromatic core and the acidic function. researchgate.net

In the case of 2-phenylaminophenylacetic acid derivatives, which are related to some non-steroidal anti-inflammatory drugs (NSAIDs), the presence of a methyl group on the phenylacetic acid ring was found to be a requirement for selectivity towards the COX-2 enzyme. researchgate.net

Compound ClassSide Chain ModificationEffect on Biological ActivityReference
hPPAR AgonistsHomologation and conversion to benzisoxazoles/benzofuransAchieved in vivo glucose and triglyceride lowering activity nih.gov
Aldose Reductase InhibitorsVariation of the methylene spacerCritical for inhibitory effect researchgate.net
2-Phenylaminophenylacetic Acid DerivativesAddition of a methyl group to the phenylacetic acid ringRequired for COX-2 selectivity researchgate.net

Computational Chemistry Approaches in SAR Analysis

Computational chemistry provides powerful tools to investigate and predict the interactions between small molecules and their biological targets, offering valuable insights for SAR analysis.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.govnih.gov This method is instrumental in understanding the molecular basis of a drug's action and in designing new, more potent inhibitors.

In the context of phenylacetic acid derivatives and related structures, molecular docking studies have been used to:

Visualize how these molecules fit into the active site of an enzyme. nih.gov

Identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the binding pocket. nih.govnih.gov

Predict the binding affinity of a series of compounds, helping to prioritize which derivatives to synthesize and test. nih.govnih.gov

Explain the basis for selectivity towards a particular target. nih.gov

For example, docking studies of 4-methoxyphenylacetic acid esters with the enzyme 15-lipoxygenase showed that the carbonyl group of the compounds was oriented towards the Fe(III)-OH moiety in the enzyme's active site, forming a hydrogen bond. nih.gov Similarly, extensive docking studies on fluoroquinolones with human topoisomerase II have identified specific amino acid residues involved in binding and have correlated binding energies with inhibitory activity. nih.gov These computational insights are invaluable for the rational design of new derivatives of 5-Fluoro-2-methoxyphenylacetic acid with improved biological profiles.

In Silico Predictions of Binding Affinity and Selectivity of this compound Derivatives

The direct study of this compound and its derivatives through in silico methods to predict binding affinity and selectivity is not extensively documented in publicly available research. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are pivotal in modern drug discovery, offering predictive insights into the interaction of small molecules with biological targets. These methods are routinely applied to various classes of compounds to forecast their potential efficacy and selectivity, thereby guiding the synthesis of more potent and targeted therapeutic agents.

While specific data tables and detailed research findings on the in silico analysis of this compound derivatives are not available, the principles of these computational studies can be described.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as a derivative of this compound, might bind to the active site of a target protein. The strength of this interaction is typically estimated using a scoring function, which calculates a value representing the binding free energy. A lower (more negative) score generally indicates a more stable complex and higher predicted binding affinity.

For a hypothetical study on this compound derivatives, researchers would first identify a biological target of interest. Then, a series of virtual derivatives would be created by modifying the parent structure. Each derivative would be docked into the active site of the target protein, and their binding scores would be calculated and compared. This process helps in identifying which structural modifications are likely to enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models are built by analyzing a set of compounds with known activities and identifying molecular descriptors that are predictive of this activity. Descriptors can include physicochemical properties such as hydrophobicity, electronic properties, and steric parameters.

In a hypothetical QSAR study of this compound derivatives, a series of analogs would be synthesized and their biological activity against a specific target would be measured. Molecular descriptors for each analog would then be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to develop an equation that relates the descriptors to the observed activity. This equation could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing which compounds to synthesize and test.

The selectivity of compounds for one biological target over another can also be assessed using these in silico methods. By building separate QSAR models or performing docking studies for different targets, it is possible to predict which structural features of the this compound scaffold would favor binding to the desired target while minimizing interactions with off-target proteins.

Although specific examples and data tables for this compound derivatives are not available in the current body of scientific literature, the application of these well-established in silico techniques would be a standard and valuable approach in the exploration of their therapeutic potential.

Iv. Biological Activity and Pharmacological Relevance of 5 Fluoro 2 Methoxyphenylacetic Acid and Its Derivatives

Enzyme Inhibition Studies

The ability of 5-Fluoro-2-methoxyphenylacetic acid derivatives to inhibit specific enzymes is a cornerstone of their pharmacological interest. These studies are crucial for understanding their mechanism of action and therapeutic potential.

Specific Enzyme Targets and Inhibition Mechanisms

Research has identified several key enzyme targets for derivatives of this compound, particularly in the realms of cancer and inflammation.

Thymidylate Synthase (TS): The compound 5-fluorouracil (B62378) (5-FU), a pyrimidine (B1678525) analog structurally related to the core molecule, is a well-known inhibitor of thymidylate synthase. This enzyme is critical for the synthesis of thymidine (B127349), a nucleoside required for DNA replication. By inhibiting TS, 5-FU and its metabolites disrupt DNA synthesis and repair, leading to the death of rapidly proliferating cancer cells. nih.govsigmaaldrich.com The expression level of TS in cancer cells can be a determinant of their resistance to 5-FU. nih.gov

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Certain carboxylic acid derivatives have shown potent inhibitory activity against COX-1, COX-2, and 5-LOX enzymes. nih.gov These enzymes are pivotal in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. The dual inhibition of both COX and LOX pathways is a desirable characteristic for anti-inflammatory agents. A study on a series of new carboxylic acid analogues identified several compounds with significant inhibitory potential. nih.gov

CompoundTarget EnzymeIC50 Value (µM)
FM10 COX-20.69
FM12 COX-20.18
FM4 COX-20.74

Data sourced from in vitro enzyme assays. nih.gov

High-throughput Screening for Enzyme Inhibitors

High-throughput screening (HTS) is a critical technology in drug discovery used to rapidly assess the activity of large numbers of chemical compounds against a specific biological target. nih.govmdpi.com This methodology utilizes automated, miniaturized assays to test entire compound libraries for their ability to inhibit a particular enzyme or interaction. nih.gov For instance, a Homogenous Time-Resolved Fluorescence (HTRF)-based assay has been developed to screen for inhibitors of protein-protein interactions, a technique applicable to identifying novel enzyme inhibitors from chemical libraries. nih.gov In one large-scale screening campaign, over 2,200 molecules were tested for anthelmintic activity, demonstrating the power of HTS to identify a small number of active compounds from a vast collection. mdpi.com This approach allows for the efficient identification of "hit" compounds that can be further optimized into potent and selective drug candidates.

Receptor Interaction and Modulation

The interaction of these compounds with cellular receptors is another significant area of investigation, particularly for targeted drug delivery. The Epithelial Growth Factor Receptor (EGFR) is a key target in cancer therapy, as its overexpression is common in many types of tumors.

Research has focused on using EGFR as a "docking station" to deliver cytotoxic agents specifically to cancer cells. In one study, 5-fluorouracil-1-acetic acid (5-FA), a derivative of 5-FU, was conjugated to a virus-like nanoparticle designed to target EGFR. nih.gov The efficiency of cellular uptake of these nanoparticles was directly related to the level of EGFR expression on the surface of the cancer cells. The study observed the highest internalization in A431 cells, which have high EGFR expression, followed by HT29 cells with moderate expression, and the lowest uptake in HeLa cells, which have low EGFR levels. nih.gov This demonstrates a specific receptor-mediated interaction that can enhance the targeted delivery of a therapeutic agent. nih.gov

Anti-inflammatory Properties of Related Compounds

Derivatives of the core phenylacetic acid structure have been synthesized and evaluated for their anti-inflammatory effects. nih.gov Flavonoids, which can be structurally related, are also known for their wide range of pharmacological effects, including anti-inflammatory properties. mdpi.com

In a notable study, a series of new carboxylic acid analogues were tested in both in vitro and in vivo models. nih.gov The compounds showed potent, dose-dependent inhibition of key inflammatory enzymes, COX-1, COX-2, and 5-LOX. nih.gov Selected compounds were advanced to in vivo testing using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation. The compounds demonstrated significant anti-inflammatory activity, with one derivative, FM12, showing a 64.92% reduction in inflammation at a dose of 75 mg/kg after four hours. nih.gov These findings highlight the potential of this chemical class to yield potent anti-inflammatory agents. nih.gov

Anticancer Research and Cytotoxicity Evaluation

The structural similarity of this compound to known anticancer agents like 5-fluorouracil has spurred significant research into the cytotoxic potential of its derivatives against various cancer cell lines.

In Vitro Cytotoxicity Against Cancer Cell Lines

The evaluation of cytotoxicity in vitro is a fundamental first step in anticancer drug discovery. Various derivatives have been tested against panels of human cancer cell lines to determine their efficacy and selectivity. nih.govnih.govrevistabiomedica.org

Two novel series of phosphoramidate (B1195095) derivatives of 5-fluoro-2'-deoxyuridine (B1346552) (FdU) were synthesized and evaluated for their cytotoxic activity against five human cancer cell lines: HeLa (cervical), KB (nasopharyngeal), MCF-7 (breast), HepG2 (liver), and 143B (osteosarcoma), as well as a normal human fibroblast cell line (HDF). nih.gov Several of these derivatives displayed remarkable activity across all tested cancer cell lines, with potency considerably higher than that of the parent nucleoside, FdU. nih.gov

In another study, 5-fluorouracil-1-acetic acid (5-FA) was found to be less cytotoxic than its parent drug, 5-FU, against A431, HT29, and HeLa cell lines. However, when 5-FA was conjugated to a virus-like nanoparticle for targeted delivery, its cytotoxicity was significantly enhanced. nih.gov

Derivative ClassCancer Cell Lines TestedKey Finding
Phosphoramidates of FdU HeLa, KB, MCF-7, HepG2, 143BTwo derivatives (9b and 9j) showed significantly higher activity than the parent compound FdU. nih.gov
5-fluorouracil-1-acetic acid (5-FA) A431, HT29, HeLaLess cytotoxic than 5-FU, but activity was greatly enhanced upon conjugation to a nanoparticle delivery system. nih.gov

These studies demonstrate that chemical modification of the core structure can lead to compounds with potent and sometimes selective anticancer activity.

DNA Synthesis Inhibition and Exonuclease Resistance in Fluorinated Analogs

Fluorinated analogs related to the core structure have demonstrated significant effects on nucleic acid processes. The incorporation of fluorine can lead to potent inhibition of enzymes crucial for DNA synthesis and can also enhance the stability of these molecules against enzymatic degradation.

Derivatives such as 5-Fluoro-2'-deoxycytidine (B1672315) (FdCyd) are potent inhibitors of cell growth. nih.gov The primary mechanism of its cytotoxicity is the inhibition of thymidylate synthetase, an enzyme essential for the synthesis of thymidine, a key component of DNA. nih.gov FdCyd is metabolized within the cell to 5-fluoro-2'-deoxyuridylate, the active inhibitor of the enzyme. nih.gov This metabolic activation can occur through two distinct pathways: one involving deoxycytidine kinase and deoxycytidylate deaminase, and another utilizing cytidine (B196190) deaminase and thymidine kinase. nih.gov Similarly, another novel analog, 2'-fluoro-2'-deoxy-arabinofuranosyl 5-azacytosine (B16484) (2'F-araAC), has been identified as a potent inhibitor of DNA methyltransferases (DNMTs). scirp.org Inhibition of these enzymes can lead to DNA hypomethylation, altering gene expression and inducing cell cycle arrest and apoptosis, which was observed in leukemia cell lines. scirp.org

A key advantage of fluorination is the increased metabolic stability it can confer. For instance, the presence of a 2´-fluorinated arabinosyl moiety in an adenosine (B11128) analogue rendered it resistant to cleavage by phosphorylases. researchgate.net This resistance to exonucleases and other degrading enzymes is a desirable property in drug design, as it can prolong the molecule's half-life and enhance its biological activity.

Antimicrobial Activity Investigations

Derivatives of this compound have been the subject of extensive research to determine their potential as antimicrobial agents. These investigations have explored their efficacy against a range of pathogenic bacteria, fungi, and parasites.

The search for new antibacterial agents has led to the synthesis and evaluation of various derivatives. A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which share a fluorinated aromatic ring structure, exhibited significant antibacterial activity exclusively against Gram-positive bacteria. nih.gov One compound in this series, 7j , was particularly potent, showing an inhibitory effect up to 8 times stronger than the clinical antibiotic linezolid (B1675486) against certain strains. nih.gov These compounds were also found to inhibit the formation of bacterial biofilms. nih.gov

CompoundS. aureus ATCC 29213S. aureus ATCC 43300 (MRSA)S. epidermidis ATCC 12228E. faecalis ATCC 29212
7j 0.250.250.50.5
Linezolid 2212
Data represents Minimum Inhibitory Concentration (MIC) in µg/mL.

Other related structures, such as 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives, have also been assessed. nih.gov These compounds showed moderate whole-cell antibacterial activity, which researchers suggested might be limited by poor penetration into the bacterial cell. nih.gov Additionally, fluorobenzoylthiosemicarbazides have been identified as potential antibacterial agents that may function as allosteric inhibitors of the D-alanyl-D-alanine ligase enzyme, a crucial component in bacterial cell wall synthesis. nih.gov

The antifungal properties of fluorinated compounds, particularly fluorinated pyrimidines like 5-fluorocytosine (B48100) (5-FC), have been well-documented. 5-FC itself does not have intrinsic antifungal capabilities but functions as a prodrug that is activated within fungal cells. plos.org It is transported into the cell and converted into the toxic antimetabolite 5-fluorouracil (5-FU), which then disrupts DNA and RNA synthesis.

Studies have shown that 5-FC and 5-FU are effective against fluconazole-resistant Candida glabrata strains. nih.gov The antifungal activity of these compounds can be significantly enhanced by the addition of folinic acid. This combination not only lowered the concentration required to inhibit fungal growth but also proved effective in reducing the biomass of mature biofilms, a common challenge in treating fungal infections. nih.gov

CompoundAverage MIC (µg/L)Average MIC with Folinic Acid (µg/L)
5-Flucytosine (5-FC) 0.1520.058
Data shows the effect of folinic acid on the Minimum Inhibitory Concentration (MIC) against C. glabrata. nih.gov

Research has identified promising antiparasitic activity in derivatives containing a fluorophenyl substituent. A series of pyrimido[1,2-a]benzimidazole (B3050247) compounds demonstrated potent and selective activity against different protozoan parasites. nih.gov One derivative with a 3-fluorophenyl group was highly active against Leishmania major, the parasite responsible for leishmaniasis, with effective concentrations in the nanomolar range. nih.gov Another compound from the same series showed greater activity and selectivity against Toxoplasma gondii, the causative agent of toxoplasmosis. nih.gov

Furthermore, 5-fluoroorotate, a derivative of orotic acid, has shown potent and selective activity against the malaria parasite, Plasmodium falciparum. nih.gov It inhibited parasite growth at a very low concentration (6.0 nM) and was equally effective against chloroquine-susceptible and resistant strains. nih.gov Notably, mammalian cells were significantly more tolerant to 5-fluoroorotate, highlighting its selective toxicity towards the parasite. nih.gov

CompoundTarget OrganismEC₅₀ (µM)Host Cell Toxicity IC₅₀ (µM)Selectivity Index
2a (3-fluorophenyl) L. major amastigotes0.200.984.9
3b (3,5-difluorophenyl) T. gondii~1>20>20
EC₅₀ is the half-maximal effective concentration against the parasite. IC₅₀ is the half-maximal inhibitory concentration against host macrophages. Selectivity Index = IC₅₀/EC₅₀. nih.gov

Potential Applications in Treating Specific Disease States

The unique pharmacological profiles of derivatives of this compound have prompted investigations into their utility for treating specific, non-infectious diseases.

Evidence suggests a role for MPO (myeloperoxidase), a heme peroxidase that produces hypochlorous acid, in the pathology of various cardiovascular diseases. researchgate.net This has made MPO an attractive target for therapeutic intervention. Researchers have designed and synthesized a class of N1-substituted-6-arylthiouracils as potent and selective inhibitors of MPO. researchgate.net One such derivative, PF-06282999 , which contains a 5-chloro-2-methoxyphenyl group, was identified as a highly selective, mechanism-based inhibitor of MPO, indicating its potential for the treatment of cardiovascular diseases. researchgate.net

Nervous System Disorders

Derivatives of this compound have shown significant promise in the context of nervous system disorders, primarily through their interaction with the peripheral benzodiazepine (B76468) receptor (PBR), now also known as the translocator protein (TSPO). This receptor is found on the outer mitochondrial membrane of various cells, including glial cells in the central nervous system. nih.govnih.gov Increased expression of PBR is associated with neuroinflammation and microglial activation, which are characteristic features of several neurodegenerative diseases such as Alzheimer's disease, multiple sclerosis, and epilepsy. nih.govnih.gov

A notable derivative, N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (DAA1106) , has been identified as a selective agonist for the PBR in the central nervous system. nih.govnih.gov DAA1106 has demonstrated a higher affinity for PBR in the brains of rats and monkeys compared to the prototypical PBR ligand, PK11195. nih.gov This has led to the development of radiolabeled analogs for in vivo imaging of PBR expression using positron emission tomography (PET).

One such analog, N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide ([18F]FEDAA1106) , is a fluoroethyl derivative of DAA1106 developed as a potential PET ligand. nih.gov Its ability to cross the blood-brain barrier and cell membranes to bind to mitochondrial PBR makes it a valuable tool for studying neuroinflammation non-invasively. nih.gov The synthesis of [18F]FEDAA1106 involves the alkylation of its precursor, N-(5-fluoro-2-phenoxyphenyl)-N-(2-hydroxy-5-methoxybenzyl)-acetamide. nih.gov

These findings underscore the potential of this compound derivatives as tools for diagnosing and potentially treating nervous system disorders characterized by neuroinflammation.

Table 1: Investigated Derivatives of this compound in Nervous System Disorders

Compound NameAbbreviationTargetSignificance
N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamideDAA1106Peripheral Benzodiazepine Receptor (PBR/TSPO)Selective agonist with high affinity for PBR in the CNS. nih.govnih.gov
N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide[18F]FEDAA1106Peripheral Benzodiazepine Receptor (PBR/TSPO)A PET ligand for in vivo imaging of neuroinflammation. nih.gov

Viral Infections, including Coronaviruses

While direct studies on the antiviral activity of this compound are limited, research into the broader class of phenylacetic acid derivatives suggests a potential for such applications. A series of novel ferulic acid derivatives, which share a core structure that can be synthesized from phenylacetic acids, were evaluated for their antiviral activities. nih.gov One of these derivatives demonstrated a selective effect against the respiratory syncytial virus (RSV) with a therapeutic index significantly better than that of ribavirin. nih.gov

The emergence of the SARS-CoV-2 virus has spurred extensive research into new antiviral agents. Although no specific studies have been published on the efficacy of this compound against coronaviruses, the general class of phenylacetic acid derivatives remains an area of interest for the development of novel antiviral therapies.

Sedative/Hypnotic Agent Development

Currently, there is a lack of scientific literature directly investigating the sedative or hypnotic properties of this compound or its direct derivatives. The primary pharmacological activities reported for this compound and its analogs are centered on other therapeutic areas.

Calcium Channel Antagonism

There is no direct evidence in the current scientific literature to suggest that this compound or its derivatives act as calcium channel antagonists. Research on the pharmacological effects of this compound has not indicated any significant interaction with calcium channels.

Modulation of Oxidative Stress

The modulation of oxidative stress is a critical factor in various pathological conditions, including neurodegenerative diseases. Phenylacetic acids have been explored for their potential to mitigate oxidative stress and neuroinflammation. nih.gov For instance, phenylacetylglycine (PAGly), a metabolite derived from phenylalanine, has been shown to alleviate cerebral infarct volume and improve neurobehavioral outcomes in models of cerebral ischemia/reperfusion injury by modulating microglial inflammatory processes. nih.gov

Phenolic acids, a broad class of compounds that includes derivatives of phenylacetic acid, are known to exert neuroprotective effects through various mechanisms, including the attenuation of oxidative stress. nih.gov These mechanisms involve the downregulation of reactive oxygen species (ROS), reduction of lipid peroxidation, and enhancement of the antioxidant status by increasing the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov In neuronal cell models, these compounds have been shown to protect against oxidative stress-induced cell death. mdpi.com

While direct studies on the modulation of oxidative stress by this compound are not extensively documented, the known activities of related phenylacetic acid derivatives in neuronal cells suggest that this could be a promising area for future research. The interplay between neuroinflammation and oxidative stress is a key area of investigation for neurological disorders. researchgate.net

V. Metabolic Pathways and Pharmacokinetics of 5 Fluoro 2 Methoxyphenylacetic Acid

In Vivo Metabolic Transformations

The metabolism of 5-Fluoro-2-methoxyphenylacetic acid in vivo is anticipated to proceed through several key enzymatic reactions, primarily aimed at increasing its water solubility to facilitate excretion. The principal metabolic transformations are expected to involve O-demethylation, hydroxylation of the aromatic ring, and conjugation reactions.

One of the primary metabolic routes for methoxy-substituted aromatic compounds is O-demethylation , a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver. This process would convert the 2-methoxy group of this compound into a hydroxyl group, yielding 5-Fluoro-2-hydroxy-phenylacetic acid. This metabolite can then undergo further conjugation.

Another significant pathway is the hydroxylation of the aromatic ring . Although the fluorine atom at the C-5 position can block metabolism at that site, other positions on the phenyl ring remain susceptible to hydroxylation by CYP enzymes. This can lead to the formation of various hydroxylated metabolites.

While fluorination often serves to block metabolic soft spots, oxidative defluorination can sometimes occur, where the fluorine atom is replaced by a hydroxyl group. nih.gov This process, also mediated by CYP enzymes, would result in the formation of a phenolic metabolite and the release of fluoride (B91410) ions. nih.gov

The acidic and phenolic metabolites formed through these phase I reactions can subsequently undergo phase II conjugation reactions . These include glucuronidation, where glucuronic acid is attached to the carboxylic acid or hydroxyl groups, and sulfation of the phenolic metabolites. These conjugation reactions significantly increase the water solubility of the metabolites, preparing them for excretion.

Potential Metabolic Reaction Enzyme System Resulting Metabolite
O-DemethylationCytochrome P450 (CYP)5-Fluoro-2-hydroxyphenylacetic acid
Aromatic HydroxylationCytochrome P450 (CYP)Hydroxylated derivatives
Oxidative DefluorinationCytochrome P450 (CYP)Hydroxylated and defluorinated derivatives
GlucuronidationUDP-glucuronosyltransferases (UGTs)Glucuronide conjugates
SulfationSulfotransferases (SULTs)Sulfate (B86663) conjugates

Role of Fluorine in Enhancing Metabolic Stability

The introduction of a fluorine atom into a drug molecule is a common strategy in medicinal chemistry to enhance its metabolic stability. mdpi.com The carbon-fluorine (C-F) bond is exceptionally strong and not easily cleaved by metabolic enzymes, which often target weaker carbon-hydrogen (C-H) bonds for oxidation. mdpi.com

Furthermore, the strong electron-withdrawing nature of the fluorine atom can influence the electronic properties of the entire molecule. This can alter the affinity of the compound for metabolic enzymes, sometimes reducing the rate of metabolism at other sites on the molecule as well. mdpi.com However, it is important to note that while fluorine substitution generally increases metabolic stability, it does not render the molecule completely inert to metabolism, and other parts of the molecule can still be susceptible to biotransformation. nih.gov

Excretion Pathways of this compound Metabolites

The primary route of excretion for this compound and its metabolites is expected to be through the kidneys into the urine. Following metabolic transformations in the liver, the resulting more polar and water-soluble metabolites, such as glucuronide and sulfate conjugates, are readily filtered by the kidneys and eliminated from the body.

A smaller portion of the compound and its metabolites may also be excreted through the biliary system into the feces. This is a common pathway for larger and more lipophilic metabolites. The parent compound, being an acid, is likely to be reabsorbed in the renal tubules to some extent, a process that can be influenced by urinary pH. However, its conversion to more polar metabolites significantly limits this reabsorption and promotes efficient renal clearance. The excretion profile of fluorinated drugs can be complex, with studies on other fluorinated compounds showing that the majority of administered doses are often recovered in the urine as various metabolites. For instance, in studies with the anticancer drug 5-fluorouracil (B62378), a significant portion is excreted in the urine as its metabolite α-fluoro-β-alanine (FBAL). nih.gov

Excretion Route Excreted Forms
Renal (Urine)Parent compound, Glucuronide conjugates, Sulfate conjugates, Hydroxylated metabolites
Biliary/FecalParent compound, Less polar metabolites

Vi. Analytical Methodologies for Research on 5 Fluoro 2 Methoxyphenylacetic Acid

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural elucidation of 5-Fluoro-2-methoxyphenylacetic acid, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. The presence of hydrogen, carbon, and fluorine atoms allows for a multi-faceted analysis using ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. Key expected signals for this compound include a singlet for the methoxy (B1213986) group (-OCH₃), a singlet for the methylene (B1212753) group (-CH₂-), and distinct multiplets for the aromatic protons. The carboxylic acid proton (-COOH) typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would show distinct signals for the carboxylic carbon, the methylene carbon, the methoxy carbon, and the six aromatic carbons. The carbon atoms bonded to or near the electronegative fluorine and oxygen atoms will exhibit characteristic chemical shifts.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and specific technique for its characterization. wikipedia.orgbiophysics.org Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it easy to detect. wikipedia.org The chemical shift of the fluorine atom in aryl fluorides is typically observed in the range of -110 to -130 ppm relative to a CFCl₃ standard. colorado.edu For this compound, the ¹⁹F NMR spectrum is expected to show a multiplet, as the fluorine atom will couple with the adjacent aromatic protons.

Table 1: Predicted NMR Data for this compound

Nucleus Functional Group Expected Chemical Shift (ppm) Expected Multiplicity
¹H -COOH >10 Broad Singlet
¹H Aromatic-H 6.8 - 7.2 Multiplets
¹H -OCH₃ ~3.8 Singlet
¹H -CH₂- ~3.6 Singlet
¹³C C=O 175 - 185 Singlet
¹³C Aromatic C-F 155 - 160 (JC-F ≈ 240-250 Hz) Doublet
¹³C Aromatic C-O 145 - 155 Singlet
¹³C Aromatic C-H 110 - 130 Multiplets
¹³C -OCH₃ 55 - 60 Singlet
¹³C -CH₂- 35 - 45 Singlet

Mass spectrometry is employed to determine the molecular weight and elemental formula of this compound. With a molecular formula of C₉H₉FO₃, the compound has a monoisotopic mass of approximately 184.05 daltons. High-resolution mass spectrometry can confirm this exact mass. The fragmentation pattern observed in the mass spectrum provides structural information, typically showing losses of the carboxylic acid group (-COOH) and the methoxy group (-OCH₃).

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Mass-to-Charge Ratio (m/z)
[M+H]⁺ 185.06085
[M+Na]⁺ 207.04279
[M-H]⁻ 183.04629
[M+NH₄]⁺ 202.08739

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500-3300 Broad
Carboxylic Acid C=O stretch 1700-1725 Strong
Aromatic Ring C=C stretch 1450-1600 Medium
Aryl Ether C-O stretch 1230-1270 Strong

Chromatographic Separation and Quantification Methods

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment and quantification of this compound. A typical approach involves reversed-phase HPLC.

Stationary Phase: A C18 column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, is employed. The aqueous phase is often acidified with formic acid or trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention on the nonpolar stationary phase. rsc.org

Detection: A UV detector is typically set to a wavelength where the aromatic ring absorbs strongly, usually around 254 nm.

This method allows for the effective separation of the target compound from starting materials, byproducts, and degradants, enabling accurate quantification.

For the analysis of this compound in biological matrices, such as in metabolic studies, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. Due to the low volatility of the carboxylic acid, a derivatization step is required before analysis. This process typically involves converting the acidic proton into a less polar group, such as a trimethylsilyl (B98337) (TMS) ester.

The derivatization process often involves two steps:

Methoximation: This step protects carbonyl groups and reduces the number of possible tautomers.

Silylation: Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace acidic protons (like the one in the carboxylic acid) with a TMS group.

Once derivatized, the compound becomes volatile and thermally stable for GC analysis. The gas chromatograph separates the derivatized analyte from other components in the sample, and the mass spectrometer provides detection and structural confirmation based on the unique mass spectrum and retention time of the derivatized analyte. This methodology is highly sensitive and specific, making it suitable for identifying and quantifying metabolites in complex biological samples.

Vii. Advanced Research Directions and Future Perspectives

Development of Novel 5-Fluoro-2-methoxyphenylacetic Acid-Based Therapeutic Agents

This compound serves as a versatile building block in the synthesis of novel therapeutic agents. guidechem.comaaronchem.com Its structure can be strategically modified to develop a diverse range of molecules with potential pharmacological activities. aaronchem.com The introduction of the fluorine atom is a key feature, as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Future research will likely focus on utilizing this compound as a precursor for the development of new drugs targeting a variety of diseases. A related compound, 5-Fluoro-2-iodo-4-methoxyphenylacetic acid, has been identified as a potential lead compound in drug discovery, particularly for metabolic disorders and inflammatory diseases. smolecule.com This suggests that derivatives of this compound could also be explored for similar therapeutic applications. The development of new synthetic methodologies will be crucial in creating libraries of derivatives for high-throughput screening and subsequent pharmacological evaluation.

Exploration of New Biological Targets and Mechanisms of Action

A critical area of future research is the elucidation of the biological targets and mechanisms of action of this compound and its derivatives. Understanding how these compounds interact with biological systems at a molecular level is essential for their development as therapeutic agents. Interaction studies, such as receptor binding assays, could be employed to identify specific biological targets. smolecule.com

For instance, research on analogous fluorinated compounds provides clues for potential mechanisms. The nucleoside analog 5-fluoro-2'-deoxycytidine (B1672315) has been studied for its role as a DNA methyltransferase (DNMT) inhibitor in the context of cancer therapy. nih.gov Future investigations could explore whether this compound or its derivatives exhibit similar inhibitory activity against epigenetic modifiers or other enzyme families. In vitro studies assessing cellular responses to treatment will be instrumental in unraveling the precise mechanisms of action. smolecule.com

Application in Agrochemistry

The potential applications of this compound extend beyond pharmaceuticals into the realm of agrochemistry. A structural isomer, 2-(2-Fluoro-5-methoxyphenyl)acetic acid, is recognized as a key intermediate in the synthesis of pesticides, herbicides, and insecticides. aaronchem.com The functional groups on this type of compound can be manipulated to create agricultural chemicals with enhanced efficacy and selectivity. aaronchem.com

This precedent suggests a promising avenue for future research into the use of this compound in developing new agrochemicals. Research could focus on synthesizing derivatives and screening them for activity against various pests and weeds. The goal would be to develop novel products that are not only effective but also possess improved environmental profiles compared to existing agents.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste and improve energy efficiency. Future research should focus on developing more environmentally benign methods for the synthesis of this compound. One such approach is mechanochemistry, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent. researchgate.net This technique has been successfully applied to the synthesis of other complex organic molecules and could be adapted for this compound. researchgate.net

Exploring solvent-free reaction conditions, utilizing safer reagents, and improving the atom economy of the synthetic route are key objectives. By adopting green chemistry principles, the environmental impact of producing this compound and its derivatives can be significantly minimized.

Expanding Computational and In Silico Research

Computational and in silico methods are powerful tools in modern chemical research. For this compound, these approaches can be used to predict its physicochemical properties, biological activity, and potential toxicity. PubChem, for example, provides computed properties for the methyl ester of this compound, demonstrating the existing foundation for this type of research. nih.gov

Future computational studies could involve:

Molecular Docking: To predict the binding modes and affinities of this compound derivatives with various biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies: To establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: To assess the drug-likeness of potential therapeutic candidates derived from the parent compound.

By expanding computational research, scientists can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery and development process.

Data Table of Compound Properties

PropertyValueSource(s)
Molecular Formula C₉H₉FO₃ sigmaaldrich.comechemi.com
Molecular Weight 184.16 g/mol sigmaaldrich.comechemi.com
CAS Number 383134-85-8 sigmaaldrich.comechemi.com
Physical Form Solid sigmaaldrich.com
Melting Point 117-120 °C echemi.com
Boiling Point (Predicted) 299.7±25.0 °C echemi.com
Density (Predicted) 1.269±0.06 g/cm³ echemi.com
pKa (Predicted) 3.94±0.10 echemi.com

Q & A

Q. What are the standard synthetic routes for 5-fluoro-2-methoxyphenylacetic acid, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves a multi-step approach starting from precursors like 5-fluoro-2-methoxybenzaldehyde (CAS 643029-92-9) . Key steps include Friedel-Crafts acylation or nucleophilic substitution followed by hydrolysis. Optimization may involve adjusting reaction temperature, solvent polarity (e.g., dichloromethane or THF), and catalytic systems. For example, highlights the use of controlled temperatures (e.g., 0–5°C for intermediates) and stoichiometric ratios to minimize side reactions . Purity can be monitored via TLC (as in ) and confirmed by melting point analysis (e.g., 68–72°C for related methoxyphenylacetic acids) .

Q. How should researchers assess the purity of this compound, and what analytical techniques are recommended?

Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, as demonstrated for structurally similar compounds (e.g., >95.0% purity criteria in and ) . Complementary methods include:

  • Melting Point Analysis : Compare observed values (e.g., 71–73°C for 3-methoxyphenylacetic acid) to literature ranges .
  • NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm and aromatic fluorines in ¹⁹F NMR) .
  • Mass Spectrometry : Validate molecular weight (MW ~184.16 g/mol) using ESI-MS or GC-MS .

Q. What storage conditions are critical for maintaining the stability of this compound?

Methodological Answer : Stability is highly dependent on avoiding heat, moisture, and incompatible reagents (e.g., strong acids/oxidizers) . Recommended protocols:

  • Store in airtight containers under inert gas (N₂/Ar) at 2–8°C.
  • Use desiccants (silica gel) to mitigate hydrolysis risks.
  • Conduct periodic stability checks via HPLC to detect degradation .

Advanced Research Questions

Q. How can researchers investigate the mechanistic role of this compound in enzymatic or receptor-binding assays?

Methodological Answer : Design assays using isotopic labeling (e.g., ¹⁴C or ¹⁹F tags) to track metabolic pathways. For enzyme inhibition studies:

  • Use fluorescence-based assays (e.g., quenching effects of the fluorine moiety).
  • Perform kinetic studies under varied pH (4.0–7.4) to assess protonation impacts on binding affinity.
  • Cross-reference with structural analogs (e.g., ’s diethylamino-phenyl-acetic acid) to identify functional group contributions .

Q. How should researchers address contradictory data regarding the compound’s reactivity in acidic or oxidative environments?

Methodological Answer : Contradictions may arise from impurities or varying experimental conditions. Systematic approaches include:

  • Stress Testing : Expose the compound to controlled acidic (HCl) or oxidative (H₂O₂) conditions and monitor degradation via LC-MS .
  • Comparative Studies : Replicate conflicting protocols (e.g., solvent polarity, temperature) to isolate variables. notes that decomposition products are undocumented, necessitating GC-MS analysis for identification .

Q. What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?

Methodological Answer : For chiral analogs, employ:

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.
  • Circular Dichroism (CD) : Compare optical rotation data to enantiopure standards (e.g., ’s DL-α-methoxyphenylacetic acid) .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

Q. How can researchers develop robust analytical methods for quantifying trace impurities in this compound?

Methodological Answer :

  • LC-MS/MS : Use a C18 column with gradient elution (water:acetonitrile + 0.1% formic acid) for sensitivity to fluorinated impurities.
  • Forced Degradation Studies : Expose the compound to UV light, heat (40–60°C), and humidity (75% RH) to simulate degradation pathways .
  • Validation Parameters : Assess linearity (R² > 0.995), LOD/LOQ (<0.1%), and precision (RSD < 2%) per ICH guidelines.

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

Methodological Answer : Discrepancies may stem from polymorphism or hydration states. Resolve via:

  • Solubility Screening : Test in DMSO, ethanol, and hexane at 25°C and 40°C.
  • Powder X-ray Diffraction (PXRD) : Identify crystalline forms affecting solubility.
  • Molecular Dynamics Simulations : Predict solvation free energies using software like Gaussian or Schrödinger .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.